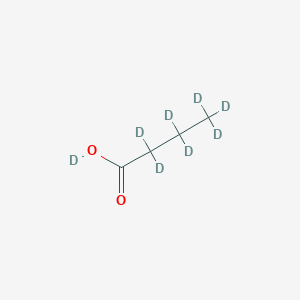![molecular formula C14H17NO3 B1611773 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid CAS No. 915923-57-8](/img/structure/B1611773.png)
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid
Übersicht
Beschreibung
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid (3-CAMBA) is an organic compound commonly used in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is a cyclic amide. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.
Wirkmechanismus
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is an amide derivative of benzoic acid, and its mechanism of action is related to its ability to form hydrogen bonds with other molecules. It can act as a hydrogen bond donor, accepting hydrogen bonds from other molecules, or as a hydrogen bond acceptor, donating hydrogen bonds to other molecules. This ability to form hydrogen bonds allows 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid to interact with other molecules, and this interaction is responsible for its biological activity.
Biochemische Und Physiologische Effekte
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the nervous system. It has also been shown to have anti-inflammatory and anti-microbial activity, and to inhibit the growth of certain cancer cells. Additionally, it has been shown to have antioxidant activity and to modulate the activity of certain proteins involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and it is a useful reagent in organic synthesis. It is relatively easy to synthesize and is relatively stable, making it a useful reagent in lab experiments. However, it can be difficult to purify and can be toxic if not handled properly. Additionally, it is flammable and can react with other chemicals, so proper safety precautions must be taken when handling it.
Zukünftige Richtungen
The use of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid in scientific research is still in its early stages, and there are many potential future directions for its use. It could be used as a lead compound for the development of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the development of new catalysts for polymerization reactions, and as a ligand in coordination chemistry. Additionally, it could be used as a reagent in organic synthesis and as a substrate in enzyme assays. Finally, it could be used to further investigate its biochemical and physiological effects, and to develop new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is a versatile compound used in a wide range of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a ligand in coordination chemistry, and as a substrate in enzyme assays. Additionally, it is used as a reagent in organic synthesis, and as a catalyst in polymerization reactions.
Eigenschaften
IUPAC Name |
3-(cyclopentanecarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAGXIQQDJSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588184 | |
| Record name | 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid | |
CAS RN |
915923-57-8 | |
| Record name | 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)




![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)







![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)